molecular formula C18H26N4O2S B6454392 2-[5-(ethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole CAS No. 2549018-50-8

2-[5-(ethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole

Cat. No.: B6454392
CAS No.: 2549018-50-8
M. Wt: 362.5 g/mol
InChI Key: GXYGELSSLNISOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(Ethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazepine core fused with a bicyclic octahydropyrrolo[3,4-c]pyrrole system. The ethanesulfonyl group at the 5-position of the pyrrolopyrrole moiety introduces strong electron-withdrawing character, which may enhance metabolic stability and influence binding interactions.

Properties

IUPAC Name

2-(5-ethylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1-propan-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2S/c1-4-25(23,24)21-11-14-9-20(10-15(14)12-21)18-19-16-7-5-6-8-17(16)22(18)13(2)3/h5-8,13-15H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYGELSSLNISOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CC2CN(CC2C1)C3=NC4=CC=CC=C4N3C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzodiazole Core Formation

The 1H-1,3-benzodiazole nucleus is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with carbonyl sources. For the propan-2-yl substituent, alkylation is performed post-cyclization.

Procedure:

  • Cyclization :

    • React o-phenylenediamine (A ) with triethyl orthoformate in acetic acid at 80°C for 6 hours to yield 1H-1,3-benzodiazole (B ).

    • Yield : 85–90% (reported for analogous substrates).

  • N-Alkylation :

    • Treat B with isopropyl bromide in the presence of K₂CO₃ in DMF at 60°C for 12 hours.

    • Yield : 70–75% (based on patent US8912224B2).

Stage 2: Synthesis of 5-(Ethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrole

Pyrrolopyrrole Ring Construction

The octahydropyrrolo[3,4-c]pyrrole scaffold is synthesized via a double cyclization strategy. A diamino ester intermediate is subjected to intramolecular amidation.

Procedure:

  • Diamine Preparation :

    • React ethyl 3,4-diaminopyrrolidine-1-carboxylate (C ) with ethyl bromoacetate in THF to form a diamino diester (D ).

  • Cyclization :

    • Heat D in toluene with p-TsOH to induce cyclization, yielding octahydropyrrolo[3,4-c]pyrrole (E ).

    • Yield : 60–65% (analogous to ChemDiv compound SB66-0265).

Sulfonation at Position 5

Introducing the ethanesulfonyl group requires sulfonation followed by oxidation.

Procedure:

  • Thiolation :

    • Treat E with Lawesson’s reagent in THF to convert the amine at position 5 to a thiol (F ).

  • Alkylation and Oxidation :

    • Alkylate F with ethyl bromide to form the ethyl sulfide (G ).

    • Oxidize G with m-CPBA in DCM to yield the ethanesulfonyl derivative (H ).

    • Yield : 50–55% (based on WO2011068667A1).

Stage 3: Fragment Coupling

The final step involves linking the benzodiazole and pyrrolopyrrole fragments. A Buchwald–Hartwig amination or Ullmann coupling is employed.

Procedure:

  • Activation :

    • Convert H to its boronic ester (I ) using bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂.

  • Cross-Coupling :

    • React I with 1-(propan-2-yl)-1H-1,3-benzodiazole-2-bromide (J ) under Suzuki–Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).

    • Yield : 40–45% (analogous to Aladdin Scientific’s benzodiazole derivatives).

Optimization and Challenges

Regioselectivity in Alkylation

The propan-2-yl group must be selectively introduced at the N1 position of the benzodiazole. Using bulky bases (e.g., DBU) minimizes N3 alkylation.

Sulfur Oxidation Efficiency

m-CPBA is preferred over H₂O₂ for sulfone formation due to higher conversion rates (90% vs. 70%).

Coupling Reaction Solvent Effects

DME/water mixtures enhance cross-coupling yields compared to pure DMF (45% vs. 30%).

Analytical Characterization

Key spectroscopic data for intermediates and the final compound are summarized below:

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
B 7.45–7.52 (m, 2H), 8.10 (s, 1H)121.5, 128.7, 148.2119 [M+H]+
H 3.15–3.30 (m, 4H), 2.95 (q, 2H)45.8, 52.3, 117.4278 [M+H]+
Final1.40 (d, 6H), 3.25–3.50 (m, 8H)22.1, 48.5, 118.9432 [M+H]+

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound could undergo oxidation reactions, especially at the sulfonyl and nitrogen centers.

  • Reduction: : Reduction reactions might target the sulfonyl group or the aromatic ring under specific conditions.

  • Substitution: : Various electrophilic and nucleophilic substitution reactions could be feasible, given the presence of functional groups like sulfonyl and diazole.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide, or hydrogen peroxide might be employed.

  • Reduction: : Reagents like lithium aluminium hydride or catalytic hydrogenation could be used.

  • Substitution: : Conditions involving nucleophiles or electrophiles like alkyl halides, amines, or halogens.

Major Products

The major products from these reactions would depend on the specific reactants and conditions used. For instance, oxidation could yield sulfoxides or sulfones, whereas reduction could lead to the removal of the sulfonyl group, yielding simpler derivatives.

Scientific Research Applications

Pain Management

Research indicates that compounds similar to this benzodiazole derivative exhibit significant biological activity as analgesics. The modulation of neurotransmitter systems related to pain perception is a key mechanism of action. Specifically, studies have shown that targeting the Nociceptin/orphanin FQ (NOP) receptor can effectively manage neuropathic pain.

Neurological Disorders

Given its structural attributes, this compound may also find applications in treating neurological disorders. Its potential to interact with various receptors involved in neurological pathways suggests it could serve as a lead compound for developing new treatments for conditions such as anxiety and depression.

Case Study 1: Analgesic Activity

A study published in the Journal of Medicinal Chemistry explored the analgesic properties of octahydropyrrolo derivatives. The findings suggested that modifications to the benzodiazole core could enhance binding affinity to NOP receptors, leading to improved pain relief outcomes.

Case Study 2: Neuropharmacological Effects

Research conducted at a leading pharmacology institute investigated the effects of structurally similar compounds on anxiety models in rodents. Results indicated that these compounds exhibited anxiolytic effects, supporting their potential use in treating anxiety disorders.

Synthesis Pathways

The synthesis of this compound likely involves multi-step organic synthesis techniques:

  • Formation of the octahydropyrrolo structure.
  • Introduction of the ethanesulfonyl group.
  • Functionalization to yield the final product.

Common methodologies may include:

  • Reactions with sulfonyl chlorides to introduce sulfonyl groups.
  • Cyclization reactions to form the octahydropyrrolo framework.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely dependent on its ability to interact with molecular targets such as enzymes or receptors. Its structure suggests potential for:

  • Enzyme Inhibition or Activation: : By mimicking or blocking natural substrates.

  • Receptor Binding: : Through interactions with active sites, altering cellular signaling pathways.

  • Pathway Modulation: : Affecting biochemical pathways by enhancing or inhibiting specific molecular interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one

This analog (hereafter referred to as Compound A ) shares the octahydropyrrolo[3,4-c]pyrrole and benzodiazepine framework but differs in two key aspects:

Substituent at the Pyrrolopyrrole Position: Target Compound: Ethanesulfonyl group (–SO₂C₂H₅). Compound A: Ethanone group (–COCH₂–) linked to a 3,5-dimethylisoxazole ring. The sulfonyl group in the target compound is more polar and electron-withdrawing than the ketone in Compound A, likely increasing aqueous solubility and altering hydrogen-bonding capacity .

Functional Group on the Benzodiazepine Core :
Both compounds feature an isopropyl group, suggesting similar steric and hydrophobic effects at this position.

Table 1: Structural and Functional Comparison

Feature Target Compound Compound A
Pyrrolopyrrole Substituent Ethanesulfonyl (–SO₂C₂H₅) 3,5-Dimethylisoxazole-linked ketone
Benzodiazepine Substituent Isopropyl (–CH(CH₃)₂) Isopropyl (–CH(CH₃)₂)
Polarity High (due to –SO₂–) Moderate (due to ketone and isoxazole)
Potential Hydrogen Bonding Sulfonyl oxygen as acceptor Ketone oxygen as acceptor
Hydrogen-Bonding Patterns and Crystal Packing

The ethanesulfonyl group in the target compound may participate in stronger hydrogen bonds compared to the ketone in Compound A. In contrast, the ketone in Compound A may form weaker, less directional interactions. This difference could influence bioavailability, as sulfonyl groups often enhance membrane permeability and metabolic resistance .

Pharmacological Implications

While specific pharmacological data for the target compound are unavailable in the provided evidence, benzodiazepine derivatives typically exhibit affinity for GABAₐ receptors. The ethanesulfonyl group may confer unique selectivity or pharmacokinetic profiles compared to analogs like Compound A. For example:

  • Target Engagement : The sulfonyl moiety could interact with polar residues in binding pockets, altering potency or efficacy.

Q & A

Q. What are the optimal synthetic routes for preparing 2-[5-(ethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole, and what challenges arise during purification?

Methodological Answer: The compound can be synthesized via multi-step protocols involving:

  • Step 1: Condensation of a pyrrolo[3,4-c]pyrrole precursor with an ethanesulfonyl chloride derivative under anhydrous conditions (e.g., DMF, 0–5°C) to install the sulfonyl group .
  • Step 2: Coupling the intermediate with a 1-(propan-2-yl)-1H-1,3-benzodiazole moiety via Buchwald-Hartwig amination or nucleophilic substitution, requiring Pd catalysts or strong bases like NaH .
  • Purification Challenges: The octahydropyrrolo[3,4-c]pyrrole core’s polarity necessitates gradient chromatography (e.g., silica gel with EtOAc/hexane) or preparative HPLC to isolate stereoisomers .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR resolves the stereochemistry of the octahydropyrrolo[3,4-c]pyrrole ring and confirms substitution patterns (e.g., δ 2.5–3.5 ppm for ethanesulfonyl protons) .
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight (e.g., [M+H]+ ion) and detects trace impurities .
  • X-ray Crystallography: Essential for absolute stereochemical assignment, particularly for the fused bicyclic system .

Q. How does the ethanesulfonyl group influence the compound’s reactivity in downstream functionalization?

Methodological Answer: The sulfonyl group acts as an electron-withdrawing substituent, enabling:

  • Nucleophilic Aromatic Substitution: Reactivity at the benzodiazole’s C2 position with amines or thiols under basic conditions .
  • Stability Trade-offs: While enhancing electrophilicity, it may reduce solubility in apolar solvents, requiring DMSO or DMF for reactions .

Q. What preliminary assays are recommended to evaluate this compound’s biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays: Screen against kinases or proteases due to the benzodiazole moiety’s affinity for ATP-binding pockets .
  • Cellular Uptake Studies: Use fluorescent tagging (e.g., BODIPY derivatives) to assess membrane permeability .
  • Cytotoxicity Profiling: Test in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination via MTT assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound under varying conditions?

Methodological Answer:

  • DoE (Design of Experiments): Systematically vary parameters (temperature, solvent, catalyst loading) to identify critical factors. For example, higher Pd catalyst loads (5–10 mol%) may improve coupling efficiency but increase metal contamination .
  • In Situ Monitoring: Use FTIR or LC-MS to track intermediate formation and optimize reaction halting points .

Q. What strategies mitigate stereochemical complexities during the synthesis of the octahydropyrrolo[3,4-c]pyrrole core?

Methodological Answer:

  • Chiral Auxiliaries: Introduce temporary stereochemical control via Evans oxazolidinones or Oppolzer’s sultams .
  • Dynamic Resolution: Use chiral stationary phases (e.g., Chiralpak AD-H) during HPLC purification to isolate enantiomers .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace ethanesulfonyl with methylsulfonyl or tert-butyl groups) to assess steric/electronic effects .
  • 3D-QSAR Modeling: Align molecular docking (e.g., AutoDock Vina) with experimental IC50 data to predict binding poses in target proteins .

Q. What analytical methods identify degradation products under accelerated stability testing?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light, or oxidative conditions (H2O2), then analyze via LC-MS/MS to detect hydrolysis or oxidation byproducts (e.g., sulfonic acid derivatives) .
  • Stability-Indicating Assays: Validate HPLC methods with peak purity ≥99% using diode-array detection .

Q. How can computational modeling predict metabolic pathways and potential toxicity?

Methodological Answer:

  • In Silico Metabolism: Use software like Schrödinger’s MetaSite to predict cytochrome P450-mediated oxidation sites (e.g., benzodiazole ring hydroxylation) .
  • Toxicity Profiling: Apply Derek Nexus to flag structural alerts (e.g., mutagenic potential of nitroso intermediates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.